1-(4-chlorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
Description
1-(4-Chlorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide (CAS: 338977-32-5) is a dihydropyridine-derived carboxamide characterized by a 4-chlorobenzyl group at the 1-position and a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₁₀ClF₃N₂O₂, with a molecular weight of 338.69 g/mol .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-15-8-6-13(7-9-15)12-26-10-2-5-17(19(26)28)18(27)25-16-4-1-3-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJPRNSHZVLREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been synthesized as inhibitors of several protein kinases. Protein kinases play a crucial role in cellular processes such as cell division, growth, and death. They work by adding a phosphate group to other proteins, which can activate or deactivate the target proteins.
Mode of Action
It’s known that kinase inhibitors typically work by binding to the kinase, which prevents it from adding a phosphate group to its target proteins. This can disrupt the normal function of the target proteins and lead to changes in cell behavior.
Biochemical Pathways
Given that it’s a kinase inhibitor, it’s likely that it affects pathways involving the phosphorylation of proteins. Phosphorylation is a key mechanism in many cellular processes, so this compound could potentially have wide-ranging effects.
Pharmacokinetics
It’s noted that the compound’s application is hindered by its poor water solubility, which could impact its bioavailability.
Result of Action
Similar compounds have shown potent toxicity towards various cancer cells, suggesting that this compound may also have potential antineoplastic effects.
Biological Activity
The compound 1-(4-chlorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide belongs to the dihydropyridine (DHP) class of compounds, which are known for their significant biological activities, particularly in cardiovascular and neurological applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydropyridine core with several functional groups that contribute to its biological activity:
- Dihydropyridine ring : Essential for calcium channel modulation.
- Chlorobenzyl group : Enhances lipophilicity and may influence receptor interactions.
- Trifluoromethyl group : Known to enhance metabolic stability and bioactivity.
- Calcium Channel Modulation : DHPs primarily act on L-type voltage-gated calcium channels. The presence of the chlorobenzyl and trifluoromethyl moieties in this compound suggests enhanced binding affinity and selectivity towards these channels, potentially leading to vasodilatory effects and modulation of neurotransmitter release.
- Enzyme Interaction : Preliminary studies indicate that this compound may interact with various enzymes, influencing their activity. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic uses.
Biological Activity
The biological activities associated with this compound include:
- Anticonvulsant Activity : Similar compounds have shown promising results in seizure models, suggesting potential applications in epilepsy treatment. The modulation of sodium and calcium channels may play a role in this activity .
- Antimicrobial Properties : Some DHP derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound could enhance its effectiveness against resistant strains .
Case Studies
Recent studies have highlighted the efficacy of related DHP compounds:
- Anticonvulsant Studies : In a study evaluating various DHP derivatives, compounds similar to the one exhibited significant anticonvulsant effects in animal models, demonstrating protection against seizures at specific dosages .
- Antimicrobial Testing : Research on related structures has shown that DHP derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Biological Activities of Related DHP Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
- Chlorine vs. Chlorine’s smaller size may also reduce steric hindrance relative to CF₃ . The 3-trifluoromethylbenzyl group in increases hydrophobicity and metabolic stability but may introduce steric clashes in binding pockets.
Anilide Substituents :
- The 3-(trifluoromethyl)phenyl group in the target compound offers a balance of hydrophobicity and electronic effects. In contrast, p-tolyl () provides less electronegativity, which could diminish interactions with charged residues in enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
